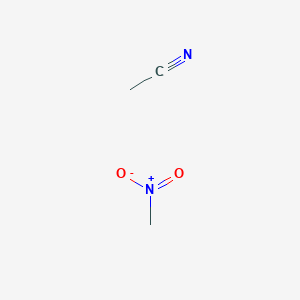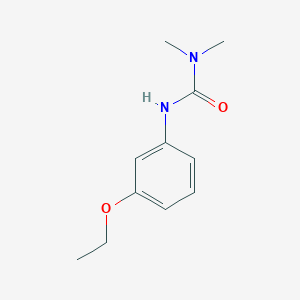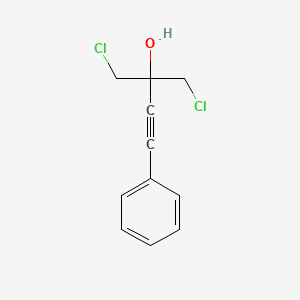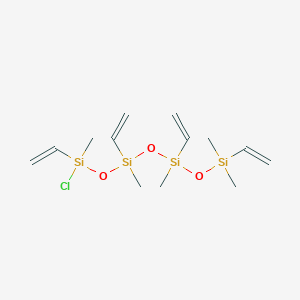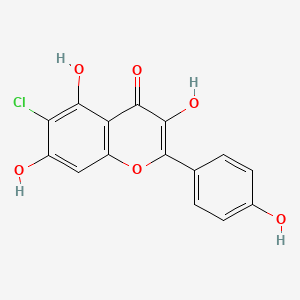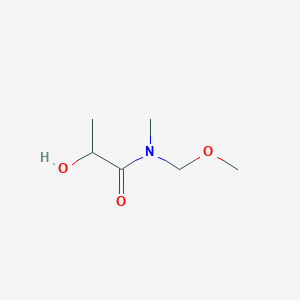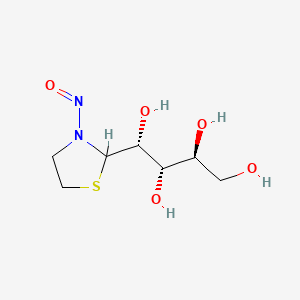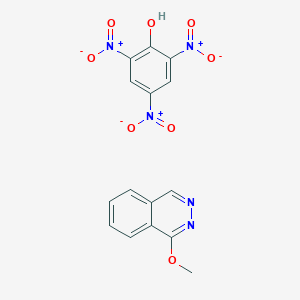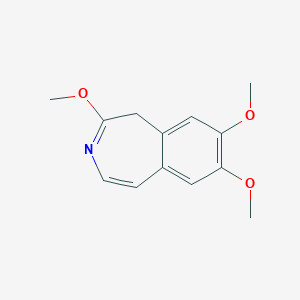
2,7,8-Trimethoxy-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,8-Trimethoxy-1H-3-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a nitrogen atom in the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For instance, the Beckmann rearrangement and the Schmidt rearrangement are often employed to form the azepine ring by creating a C–N or C–C bond . Additionally, cyclization reactions involving unsaturated azomethine ylides and azatriene anions have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7,8-Trimethoxy-1H-3-benzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the azepine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the azepine ring can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzazepine derivatives have shown promise as therapeutic agents for treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives exhibit antibacterial activity and function as sodium channel blockers and inhibitors of squalene synthase .
Mechanism of Action
The mechanism of action of 2,7,8-Trimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as inhibitors of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. Further research is needed to elucidate the detailed mechanism of action for this compound.
Comparison with Similar Compounds
2,7,8-Trimethoxy-1H-3-benzazepine can be compared with other benzazepine derivatives, such as 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . While both compounds share a similar core structure, the position and number of methoxy groups can influence their chemical reactivity and biological activity. Other similar compounds include 1-benzazepines, 2-benzazepines, and 3-benzazepines, which differ in the attachment of the benzene ring to the azepine ring
Properties
CAS No. |
93516-83-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2,7,8-trimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3 |
InChI Key |
HNGHIFJBLXAHOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
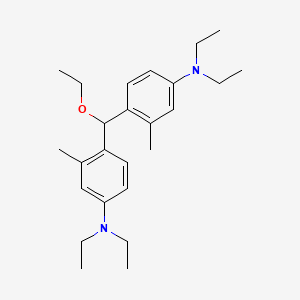
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
